molecular formula C22H28ClFO4 B030939 Clobetasol CAS No. 25122-41-2

Clobetasol

Cat. No.: B030939
CAS No.: 25122-41-2
M. Wt: 410.9 g/mol
InChI Key: FCSHDIVRCWTZOX-DVTGEIKXSA-N
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Description

Clobetasol propionate is a potent topical corticosteroid used to treat various skin conditions such as eczema, psoriasis, and dermatitis. It is known for its strong anti-inflammatory, antipruritic, and vasoconstrictive properties . This compound propionate is applied to the skin in various forms, including creams, ointments, gels, and shampoos .

Mechanism of Action

Target of Action

Clobetasol propionate is a corticosteroid . It is a prednisolone derivative with higher specificity for glucocorticoid receptors than mineralocorticoid receptors . These receptors are primarily located in the cytoplasm of target cells and regulate a variety of physiological processes such as metabolism, inflammation, and immune response.

Mode of Action

This compound propionate works by binding to the glucocorticoid receptors, leading to changes in gene expression . This binding results in the synthesis of certain proteins while repressing the formation of others . Specifically, it may depress the formation, release, and activity of endogenous chemical mediators of inflammation (kinins, histamine, liposomal enzymes, prostaglandins) through the induction of phospholipase A2 inhibitory proteins (lipocortins) and sequential inhibition of the release of arachidonic acid .

Biochemical Pathways

The biochemical pathways affected by this compound involve the arachidonic acid pathway . The lipocortins that are induced by this compound can inhibit phospholipase A2, a key enzyme in the arachidonic acid pathway . This inhibition can prevent the release of arachidonic acid from phospholipid membranes, thereby reducing the formation of pro-inflammatory eicosanoids like prostaglandins and leukotrienes .

Pharmacokinetics

It is known that this compound propionate is absorbed percutaneously . After a single application of this compound propionate ointment, a rapid rise in plasma this compound propionate level was observed during the first 3 hours, and the level was still appreciable 48 hours afterwards .

Result of Action

The primary result of this compound propionate’s action is the reduction of inflammation and pruritus (itching) in various skin conditions . It achieves this by decreasing the production and release of inflammation-causing substances . This leads to a decrease in swelling, redness, and

Biochemical Analysis

Biochemical Properties

Clobetasol propionate interacts with glucocorticoid receptors, leading to changes in the expression of genes that encode proteins involved in inflammatory responses . The interaction between this compound propionate and these receptors is primarily due to the drug’s chemical structure, which allows it to bind to the receptor and exert its effects .

Cellular Effects

This compound propionate has been shown to have various effects on cells. For instance, it has been found to increase apoptosis in vulvar cancer cell lines . It also inhibits the NRF2 pathway, which plays a central role in cellular antioxidant defense . This inhibition leads to an increase in oxidative stress and suppression of tumor growth .

Molecular Mechanism

The molecular mechanism of action of this compound propionate involves its interaction with glucocorticoid receptors. It prevents nuclear accumulation and promotes β-TrCP-dependent degradation of NRF2 in a glucocorticoid receptor- and a glycogen synthase kinase 3 (GSK3)-dependent manner .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound propionate has been shown to have temporal effects. For example, a study found that this compound propionate 0.025% cream demonstrated comparable efficacy with a better systemic safety profile when applied twice daily for 28 days .

Dosage Effects in Animal Models

In animal models, the effects of this compound propionate can vary with different dosages. For instance, in a mouse model of psoriasis, topical application of Roquinimex (ROQ) alone and combined with this compound propionate showed significant improvement in psoriasis lesions .

Metabolic Pathways

The metabolism of this compound propionate is not well studied but it is known to induce metabolic enzymes, even when delivered topically . It is predicted to follow similar metabolic pathways to other corticosteroids, including the addition of oxygen, hydrogen, glucuronides, and sulfates to form water-soluble metabolites .

Transport and Distribution

Computational modeling suggests that changes in thermodynamic and transport properties of this compound propionate in a topical formulation can affect its skin permeation .

Subcellular Localization

The subcellular localization of this compound propionate is not well studied. Given its lipophilic nature and its interactions with intracellular glucocorticoid receptors, it is likely that it can cross cell membranes and localize within cells where it exerts its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Clobetasol propionate is synthesized starting from betamethasone. The synthesis involves several steps, including cyclic ester formation, hydrolysis, sulfonation, and chlorination . The final product is obtained through processes such as dissolution, filtration, concentration cooling, centrifugation, and drying .

Industrial Production Methods: In industrial settings, this compound propionate is produced by combining the active pharmaceutical ingredient with various excipients to form creams, ointments, and other topical formulations. The composition typically includes polyethylene glycol, caprylic capric triglyceride, oleoyl macrogolglycerides, carbitol, butylparaben, propylene glycol, and purified water .

Chemical Reactions Analysis

Types of Reactions: Clobetasol propionate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its stability and efficacy in pharmaceutical formulations .

Common Reagents and Conditions:

Major Products Formed: The primary product formed from these reactions is this compound propionate itself, which is then formulated into various topical applications .

Properties

IUPAC Name

(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClFO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,24)17(26)10-20(16,3)22(12,28)18(27)11-23/h6-7,9,12,15-17,26,28H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSHDIVRCWTZOX-DVTGEIKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048955
Record name Clobetasol
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Molecular Weight

410.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Clobetasol
Source Human Metabolome Database (HMDB)
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Solubility

1.42e-02 g/L
Record name Clobetasol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Like other topical corticosteroids, clobetasol propionate has anti-inflammatory, antipruritic, and vasoconstrictive properties. The mechanism of the anti-inflammatory activity of the topical steroids, in general, is unclear. However, corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins. It is postulated that these proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid. Arachidonic acid is released from membrane phospholipids by phospholipase A2.
Record name Clobetasol
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CAS No.

25122-41-2, 25122-46-7
Record name Clobetasol
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Record name Clobetasol [INN:BAN]
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Record name Clobetasol
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Record name CLOBETASOL
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Record name Clobetasol
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Record name Clobetasol
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Melting Point

195.5 - 197 °C
Record name Clobetasol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015148
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of clobetasol propionate?

A1: this compound propionate is a synthetic corticosteroid that exhibits its effects by binding to glucocorticoid receptors within cells. [] This binding leads to a cascade of downstream effects, primarily by modulating gene expression. [] While its exact mechanisms are not fully elucidated, this compound propionate is known to exert anti-inflammatory, immunosuppressive, and antimitotic effects. [] It influences the growth, differentiation, and function of various immune cells and inhibits the production of pro-inflammatory cytokines. []

Q2: How does this compound propionate differ from other corticosteroids in terms of potency?

A2: this compound propionate is classified as a super-potent topical corticosteroid, belonging to Class I. [, ] A comparative study in guinea pigs demonstrated that this compound propionate exhibited the most rapid and complete suppression of histamine-induced wheal and flare reactions, even at a lower dose (0.05%), compared to mometasone (intermediate potency) and hydrocortisone (least potent). [] This highlights its high potency relative to other corticosteroids.

Q3: What is the molecular formula and weight of this compound propionate?

A3: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of this compound propionate. Further investigation into chemical databases would be required to obtain this information.

Q4: How stable is this compound propionate under different pH conditions?

A5: A study evaluating the chemical stability of this compound propionate solutions found that degradation followed pseudo-first-order kinetics and showed a V-shaped pH-rate profile. [] The compound exhibited maximum stability at a pH of 3.23, with an estimated shelf life (t0.9) of 761 days at room temperature. [] This emphasizes the importance of pH control during formulation to ensure stability.

Q5: Does this compound propionate possess any catalytic properties?

A6: The research papers provided do not mention any catalytic properties of this compound propionate. Its primary mode of action is through binding to glucocorticoid receptors, not through catalytic activity. []

Q6: Have any computational studies been conducted on this compound propionate?

A7: One study employed molecular dynamics simulations to investigate the interaction of this compound propionate with CYP3A4 and CYP3A5 enzymes. [] Simulations revealed that this compound propionate exhibited a close proximity to the heme group in CYP3A5, but not in CYP3A4, providing a structural explanation for its selective inhibition of CYP3A5. []

Q7: How do structural modifications of this compound propionate affect its activity?

A7: The provided research papers do not delve into detailed SAR studies of this compound propionate.

Q8: What are the common formulations of this compound propionate available?

A9: this compound propionate is commercially available in various formulations, including creams, ointments, foams, solutions, sprays, and nail lacquers. [, , , , , ] The choice of formulation can influence patient compliance and potentially impact the drug's efficacy. [] For instance, this compound propionate spray was found to be more efficacious than foam in a head-to-head comparison, possibly due to factors like vehicle metamorphosis post-application and enhanced stratum corneum permeability. []

Q9: Are there concerns about the systemic absorption of this compound propionate after topical application?

A11: While primarily intended for topical use, there is evidence suggesting that this compound propionate can be systemically absorbed following application on the oral mucosa. [] A study analyzing serum concentrations in patients using this compound propionate for oral muco-cutaneous diseases revealed detectable levels of the drug, indicating transmucosal absorption and a potential for accumulation. [] This emphasizes the need for careful monitoring of patients, especially those with extensive oral lesions or factors that may enhance absorption (e.g., smoking, erosion). []

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